2,4-Dimethyl-2H-1,2,3-triazole
Overview
Description
2,4-Dimethyl-2H-1,2,3-triazole is a heterocyclic compound belonging to the triazole family. Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms. This specific compound is characterized by the presence of two methyl groups at the 2 and 4 positions of the triazole ring. Triazoles are known for their versatile chemical properties and significant biological activities, making them valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethyl-2H-1,2,3-triazole typically involves the cyclization of appropriate precursors. One common method is the reaction of hydrazine derivatives with alkynes under acidic or basic conditions. The reaction can be catalyzed by copper or other transition metals to enhance the yield and selectivity .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to optimize reaction conditions and improve scalability. The use of microwave irradiation and ultrasonic waves has also been explored to accelerate the reaction rates and increase efficiency .
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethyl-2H-1,2,3-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitro derivatives.
Reduction: Reduction reactions can convert nitro derivatives back to the parent compound.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the triazole ring.
Common Reagents and Conditions
Oxidation: Nitric acid and sulfuric acid are commonly used oxidizing agents.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Substitution: Halogenating agents like bromine and chlorinating agents are used for substitution reactions.
Major Products Formed
Oxidation: 5-nitro-2,4-dimethyl-2H-1,2,3-triazole.
Reduction: this compound.
Substitution: Various halogenated derivatives depending on the substituent introduced.
Scientific Research Applications
2,4-Dimethyl-2H-1,2,3-triazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of agrochemicals and materials science
Mechanism of Action
The mechanism of action of 2,4-Dimethyl-2H-1,2,3-triazole involves its interaction with various molecular targets. The triazole ring can form hydrogen bonds and other non-covalent interactions with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or alteration of receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: Another isomer with similar biological activities but different structural properties.
1,2,3-Triazole: The parent compound without methyl substitutions.
Fluconazole: A triazole derivative used as an antifungal agent.
Uniqueness
2,4-Dimethyl-2H-1,2,3-triazole is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of methyl groups can enhance its lipophilicity and potentially improve its ability to penetrate biological membranes .
Properties
IUPAC Name |
2,4-dimethyltriazole | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3/c1-4-3-5-7(2)6-4/h3H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLQCMGFETTYXSU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(N=C1)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80544957 | |
Record name | 2,4-Dimethyl-2H-1,2,3-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80544957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
97.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60166-44-1 | |
Record name | 2,4-Dimethyl-2H-1,2,3-triazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=60166-44-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-Dimethyl-2H-1,2,3-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80544957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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